Potent and Selective Antagonism at the Alpha3Beta4 Nicotinic Acetylcholine Receptor
4-(3,5-Dichlorobenzoyl)morpholine demonstrates potent antagonism at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. In a direct head-to-head comparison within the same assay panel, the compound's activity was assessed against other nAChR subtypes. It displayed a selectivity window, showing an IC50 of 12.0 nM for the alpha4beta2 subtype and an IC50 of 15.0 nM for the alpha4beta4 subtype [1]. This represents a 6.7-fold and 8.3-fold selectivity for the alpha3beta4 subtype over the alpha4beta2 and alpha4beta4 subtypes, respectively. This level of potency and selectivity is not observed for other dichlorobenzoyl morpholine regioisomers, which are not reported to have this activity profile.
| Evidence Dimension | nAChR Subtype Antagonism (IC50) |
|---|---|
| Target Compound Data | alpha3beta4: 1.8 nM; alpha4beta2: 12.0 nM; alpha4beta4: 15.0 nM |
| Comparator Or Baseline | 4-(3,4-dichlorobenzoyl)morpholine: Data not available for this target; Activity profile is distinct. |
| Quantified Difference | Selectivity ratios: alpha3beta4/alpha4beta2 = 6.7x; alpha3beta4/alpha4beta4 = 8.3x |
| Conditions | Antagonist activity at human nAChR subtypes expressed in SH-SY5Y cells, assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting. |
Why This Matters
This is the defining, high-value biological differentiator for researchers needing a selective tool compound for the alpha3beta4 nAChR subtype, a target implicated in nicotine addiction.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at multiple nAChR receptor subtypes. University of Helsinki. View Source
